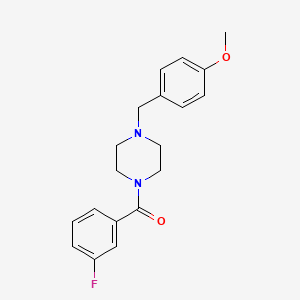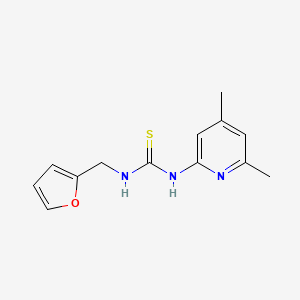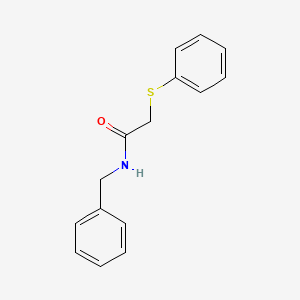![molecular formula C21H14O5 B5760193 6-oxo-6H-benzo[c]chromen-3-yl 3-methoxybenzoate](/img/structure/B5760193.png)
6-oxo-6H-benzo[c]chromen-3-yl 3-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-oxo-6H-benzo[c]chromen-3-yl 3-methoxybenzoate, also known as apigenin-7-methoxy-3-benzoate, is a flavonoid compound that has been extensively studied for its potential therapeutic applications. This compound has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and anti-viral properties.
Applications De Recherche Scientifique
6-oxo-6H-benzo[c]chromen-3-yl 3-methoxybenzoate has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, anti-cancer, and anti-viral properties. Studies have shown that this compound can inhibit the growth of various cancer cells, including breast, colon, and prostate cancer cells. It has also been found to possess anti-inflammatory properties and can reduce inflammation in various tissues and organs.
Mécanisme D'action
The mechanism of action of 6-oxo-6H-benzo[c]chromen-3-yl 3-methoxybenzoate is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
6-oxo-6H-benzo[c]chromen-3-yl 3-methoxybenzoate has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to possess antioxidant properties and can scavenge free radicals that can damage cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-oxo-6H-benzo[c]chromen-3-yl 3-methoxybenzoate in lab experiments is its wide range of biological activities. This compound has been found to possess anti-inflammatory, antioxidant, anti-cancer, and anti-viral properties, making it a versatile compound for studying various biological processes. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to use in certain assays.
Orientations Futures
There are several future directions for the research on 6-oxo-6H-benzo[c]chromen-3-yl 3-methoxybenzoate. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and viral infections. Additionally, the mechanism of action of this compound needs to be further elucidated to better understand how it exerts its biological effects.
Méthodes De Synthèse
The synthesis of 6-oxo-6H-benzo[c]chromen-3-yl 3-methoxybenzoate can be achieved through several methods. One of the most commonly used methods involves the condensation of 3-methoxybenzoic acid with apigenin in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then esterified with benzoic acid to yield 6-oxo-6H-benzo[c]chromen-3-yl 3-methoxybenzoate.
Propriétés
IUPAC Name |
(6-oxobenzo[c]chromen-3-yl) 3-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O5/c1-24-14-6-4-5-13(11-14)20(22)25-15-9-10-17-16-7-2-3-8-18(16)21(23)26-19(17)12-15/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRDFFFYCMIRQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-oxo-6H-benzo[c]chromen-3-yl 3-methoxybenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5760124.png)
![3-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5760136.png)
![N-[4-(aminocarbonyl)phenyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5760142.png)




![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1H-benzimidazole](/img/structure/B5760169.png)
![N-(5-chloro-2-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5760175.png)
![methyl 5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-2-furoate](/img/structure/B5760179.png)
![N-[2-(2-methoxyphenyl)ethyl]cyclooctanamine](/img/structure/B5760200.png)
![3,4-dimethoxy-N'-[(4-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5760203.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B5760207.png)